(Z)-(4-methylphenyl)(2-thienyl)methanone oxime
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Overview
Description
(Z)-(4-methylphenyl)(2-thienyl)methanone oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-methylphenyl)(2-thienyl)methanone oxime typically involves the reaction of (Z)-(4-methylphenyl)(2-thienyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-(4-methylphenyl)(2-thienyl)methanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
(Z)-(4-methylphenyl)(2-thienyl)methanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-(4-methylphenyl)(2-thienyl)methanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(4-methylphenyl)(2-thienyl)methanone
- (Z)-(4-methylphenyl)(2-thienyl)methanone hydrazone
- (Z)-(4-methylphenyl)(2-thienyl)methanone semicarbazone
Uniqueness
(Z)-(4-methylphenyl)(2-thienyl)methanone oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxime group allows for specific interactions with metal ions and proteins, making it valuable in various applications.
Properties
IUPAC Name |
(NZ)-N-[(4-methylphenyl)-thiophen-2-ylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-9-4-6-10(7-5-9)12(13-14)11-3-2-8-15-11/h2-8,14H,1H3/b13-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIHSJJEPWOUKG-SEYXRHQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/O)/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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